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Compound of Interest

Compound Name: 1-A09

Cat. No.: B1674139 Get Quote

For researchers and scientists engaged in drug development, the precise characterization of

peptide-ligand interactions is a cornerstone of therapeutic design. This guide provides a

comprehensive comparison of the binding affinity of the 1A09 peptide ligand with alternative

peptides targeting the pp60(c-src) SH2 domain. The data presented herein is supported by

detailed experimental protocols and visualizations to facilitate a deeper understanding of the

underlying molecular interactions.

Comparative Binding Affinity of pp60(c-src) SH2
Domain Peptide Ligands
The binding affinities of various peptide ligands to the pp60(c-src) SH2 domain have been

meticulously determined using Isothermal Titration Calorimetry (ITC). The thermodynamic

parameters, including the dissociation constant (Kd), Gibbs free energy (ΔG), enthalpy (ΔH),

and entropy (TΔS), provide a quantitative measure of the binding strength and the nature of the

interaction. A lower Kd value signifies a stronger binding affinity.

The peptide featured in the 1A09 crystal structure is Ac-pYEEI-NH2. The following table

summarizes its binding affinity alongside a selection of alternative peptide ligands, offering a

clear comparison of their relative potencies.
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Peptide
Sequence

PDB ID Kd (μM)
ΔG
(kcal/mol)

ΔH
(kcal/mol)

TΔS
(kcal/mol)

Ac-pYEEI-

NH2
1A09 0.18 -9.1 -12.5 -3.4

Ac-pYEEIE-

OH
- 0.22 -8.9 -12.2 -3.3

Ac-pYEEIP-

OH
- 0.45 -8.5 -11.5 -3.0

Ac-pYVPM-

NH2
- 1.2 -7.9 -9.8 -1.9

Ac-pYAQP-

NH2
- 2.5 -7.5 -8.5 -1.0

Experimental Protocols: Methodologies for
Quantifying Binding Affinity
The accurate determination of binding affinity relies on robust and well-defined experimental

protocols. The two most common techniques for quantifying peptide-ligand interactions are

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.

This technique provides a complete thermodynamic profile of the interaction in a single

experiment.

Experimental Protocol:

Sample Preparation:

The pp60(c-src) SH2 domain is extensively dialyzed against a suitable buffer (e.g., 50 mM

sodium phosphate, 100 mM NaCl, pH 7.5).

The peptide ligands are dissolved in the final dialysis buffer to ensure no buffer mismatch.
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The concentrations of the protein and peptides are accurately determined using UV-Vis

spectroscopy or other quantitative methods.

ITC Experiment:

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature

(e.g., 25°C).

The sample cell is filled with the pp60(c-src) SH2 domain solution (typically at a

concentration of 10-20 μM).

The injection syringe is loaded with the peptide ligand solution (typically at a 10-20 fold

higher concentration than the protein).

A series of small, precise injections of the peptide solution into the sample cell are

performed.

The heat change associated with each injection is measured.

Data Analysis:

The raw data, a plot of heat change per injection versus the molar ratio of ligand to

protein, is integrated.

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site

binding model) to determine the thermodynamic parameters: Kd, ΔH, and the

stoichiometry of binding (n).

The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG

= -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the real-time binding of a ligand (analyte) to a

protein (ligate) that is immobilized on a sensor surface. It provides kinetic information

(association and dissociation rates) in addition to the binding affinity.

Experimental Protocol:
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Sensor Chip Preparation and Ligand Immobilization:

A suitable sensor chip (e.g., a CM5 chip) is activated.

The pp60(c-src) SH2 domain is immobilized onto the sensor chip surface using standard

amine coupling chemistry.

The surface is then deactivated and washed to remove any non-covalently bound protein.

SPR Measurement:

A continuous flow of running buffer (e.g., HBS-EP buffer) is passed over the sensor

surface to establish a stable baseline.

A series of injections of the peptide ligand at different concentrations are made over the

sensor surface.

The change in the refractive index at the surface, which is proportional to the amount of

bound peptide, is monitored in real-time.

Following each peptide injection, the running buffer is flowed over the surface to monitor

the dissociation of the peptide.

Data Analysis:

The resulting sensorgrams (plots of response units versus time) are analyzed to determine

the association rate constant (kon) and the dissociation rate constant (koff).

The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants

(Kd = koff / kon).

Alternatively, the equilibrium binding response at each peptide concentration can be

plotted and fitted to a saturation binding isotherm to determine the Kd.
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To further clarify the experimental process and the biological context of this interaction, the

following diagrams have been generated using the Graphviz DOT language.
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Click to download full resolution via product page

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
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Caption: Simplified Src Signaling Pathway and the Role of SH2 Domain Binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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